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molecular formula C3H4F4O3S B8602685 2-Fluoroethyl trifluoromethanesulfonate

2-Fluoroethyl trifluoromethanesulfonate

Cat. No. B8602685
M. Wt: 196.12 g/mol
InChI Key: BATWFDBKHDIXSM-UHFFFAOYSA-N
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Patent
US08754076B2

Procedure details

To a solution of 2-fluoroethanol (3.2 g, 50 mmol) and triethylamine (5.5 g, 55 mmol) in dichloromethane (60 mL) was added dropwise (CF3SO2)2O (15.5 g, 55 mmol) at −78° C. under N2. The mixture was stirred at 1020° C. for 1 h, and treated with water (100 mL). The organic layer was washed with satd aq NaHCO3 (100 mL) and brine (100 mL), dried, and concentrated to give 2-fluoroethyl trifluoromethanesulfonate (8 g, yield 82%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[O:12](S(C(F)(F)F)(=O)=O)[S:13]([C:16]([F:19])([F:18])[F:17])(=O)=[O:14].O>ClCCl>[F:17][C:16]([F:19])([F:18])[S:13]([O:4][CH2:3][CH2:2][F:1])(=[O:14])=[O:12]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
FCCO
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15.5 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1020 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 1020° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with satd aq NaHCO3 (100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(S(=O)(=O)OCCF)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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